molecular formula C8H10N2O2 B2699229 2-Methyl-6-(oxetan-3-yloxy)pyrazine CAS No. 2198091-94-8

2-Methyl-6-(oxetan-3-yloxy)pyrazine

Cat. No.: B2699229
CAS No.: 2198091-94-8
M. Wt: 166.18
InChI Key: QQBUBCLPNBCJEK-UHFFFAOYSA-N
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Description

2-Methyl-6-(oxetan-3-yloxy)pyrazine is a pyrazine derivative featuring a methyl group at the 2-position and an oxetan-3-yloxy substituent at the 6-position. Pyrazine derivatives are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, known for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry .

Properties

IUPAC Name

2-methyl-6-(oxetan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-2-9-3-8(10-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBUBCLPNBCJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(oxetan-3-yloxy)pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization. This can be achieved by cyclizing a precursor molecule that contains the necessary functional groups to form the oxetane ring. For example, the intramolecular etherification of an epoxide can lead to the formation of an oxetane ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can help in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(oxetan-3-yloxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be facilitated by using reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-Methyl-6-(oxetan-3-yloxy)pyrazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(oxetan-3-yloxy)pyrazine involves its interaction with molecular targets and pathways within a biological system. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biomolecules, potentially leading to biological effects. The pyrazine ring can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

The following table compares 2-Methyl-6-(oxetan-3-yloxy)pyrazine with key analogs reported in the literature, focusing on substituent effects, molecular properties, and functional roles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications Reference
This compound C₈H₁₀N₂O₂ 166.18 Oxetane-oxy Hypothesized enhanced solubility and metabolic stability due to oxetane’s electron-withdrawing nature .
2-Methyl-6-(1-propenyl)-pyrazine C₈H₁₀N₂ 134.18 Alkenyl (propenyl) Abundant in maned wolf urine; implicated in chemical communication and reproductive signaling .
2-Methyl-6-(methylthio)pyrazine C₆H₈N₂S 140.20 Thioether (methylthio) Used in flavor chemistry; sulfur-containing substituents may influence Maillard reaction pathways .
2-Methoxy-6-methylpyrazine C₆H₈N₂O 124.14 Methoxy Common in roasted foods; methoxy groups enhance volatility and aroma profiles .
3-Ethyl-2,5-dimethylpyrazine C₈H₁₂N₂ 136.20 Alkyl (ethyl, methyl) Detected in urine and food products; alkyl groups increase hydrophobicity and flavor retention .

Key Observations:

This could influence reactivity in Maillard reactions or binding affinity in pharmacological contexts . Thioether substituents (e.g., methylthio) may enhance sulfur-containing flavor compound formation, as seen in roasted coffee and meat alternatives .

Steric Considerations :

  • The oxetane ring introduces steric hindrance, which might reduce enzymatic degradation or improve selectivity in drug-target interactions compared to linear substituents like propenyl or ethyl groups .

Methoxy and methylthio derivatives are critical in food aroma, while oxetane-containing pyrazines may offer novel flavor profiles due to altered volatility and stability .

Research Findings and Implications

Pharmacological Potential:

Pyrazine derivatives are explored as kinase inhibitors, antimycobacterials, and neuroprotective agents . The oxetane group’s metabolic stability could position this compound as a candidate for drug development, particularly in central nervous system disorders where blood-brain barrier penetration is critical .

Flavor and Fragrance Chemistry:

In Maillard reactions, pyrazines form via Strecker degradation of amino acids and sugars. The oxetane substituent’s steric bulk may slow reaction kinetics, favoring specific pathways (e.g., alkylpyrazines over trimethylpyrazines) . This could lead to unique flavor compounds in thermally processed foods.

Biological Activity

2-Methyl-6-(oxetan-3-yloxy)pyrazine is a chemical compound that has gained attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine ring substituted with a methyl group and an oxetane-derived ether. The compound's structure can be represented as follows:

Chemical Structure C9H11N2O2\text{Chemical Structure }C_9H_{11}N_2O_2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential in suppressing inflammatory pathways. For instance, compounds structurally related to pyrazines have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation.

CompoundIC50 (μmol/L)Reference
This compoundTBD
Celecoxib0.04 ± 0.01

The above table indicates that while specific IC50 values for this compound are yet to be determined, the structural similarity to known anti-inflammatory agents suggests potential efficacy.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Pyrazines generally exhibit activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves interference with bacterial cell wall synthesis or function.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSATBD
VRETBD

The mechanism of action for this compound likely involves modulation of key biochemical pathways. The presence of the oxetane group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins or enzymes.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Interaction : Potential interaction with receptors that modulate immune responses could also contribute to its biological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazine ring or the oxetane moiety can significantly influence potency and selectivity.

Key Findings:

  • Substituent Effects : Electron-donating groups on the pyrazine ring enhance anti-inflammatory activity.
  • Chain Length : Modifications in the oxetane chain length affect both solubility and efficacy against microbial strains.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of related compounds:

  • In Vivo Anti-inflammatory Studies : A study demonstrated that derivatives similar to this compound significantly reduced paw edema in rat models, indicating strong anti-inflammatory properties.
  • Antimicrobial Efficacy : Compounds with similar structures were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

Q & A

Q. What are the recommended synthetic protocols for 2-Methyl-6-(oxetan-3-yloxy)pyrazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : React 2-methyl-6-chloropyrazine with oxetan-3-ol under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF at 80–100°C .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of oxetan-3-ol) and reaction time (12–24 hrs) to improve yield (>75%) .

Table 1 : Key Reaction Parameters

ReagentSolventTemperature (°C)Yield (%)Purity (HPLC)
K₂CO₃DMF806892
NaHTHF607295
Cs₂CO₃Acetonitrile1008598

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Expect pyrazine ring protons at δ 8.2–8.5 ppm and oxetane protons at δ 4.5–5.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 195.088 (calculated) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (7:3) at 4°C .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer :
  • Thermal Stability : Decomposes above 200°C; store at –20°C in amber vials under argon .
  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 5–7). Avoid strong bases (e.g., NaOH) to prevent oxetane ring opening .
  • Light Sensitivity : Susceptible to photodegradation; use UV-opaque containers .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for pyrazine derivatives be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
  • Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed oxetane) that may confound activity .
  • In Vivo Validation : Compare behavioral responses in animal models (e.g., avoidance assays in rodents) with standardized pyrazine cocktails .

Example : In wolf urine studies, 2,5-dimethylpyrazine and 2-methyl-6-(1-propenyl)-pyrazine showed variable avoidance behaviors depending on concentration and sex of test subjects .

Q. What computational strategies are effective for modeling the electronic interactions of this compound with biological targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO/LUMO orbitals and charge distribution .
  • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., olfactory receptors) using GROMACS with CHARMM36 force field .
  • Docking Studies : Use AutoDock Vina to screen against kinase targets (e.g., EGFR), focusing on hydrogen bonding with the oxetane oxygen .

Q. How can researchers elucidate the mechanism of action of this compound in biochemical pathways?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use radioactive 32P^{32}P-ATP assays to test inhibition of kinases (e.g., MAPK) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis regulators) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to purified proteins (e.g., cytochrome P450 enzymes) .

Table 2 : Key Mechanistic Findings from Analogous Compounds

CompoundTargetMechanismReference
8-Chloro-3-cyclobutylimidazo...EGFRATP-competitive inhibition
Pyrazine cocktailOlfactory receptorsInduces Ca²⁺ influx and neuronal firing

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